2,6-Dimethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine
Description
2,6-Dimethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a bicyclic heterocyclic compound featuring a fused imidazole and pyrimidine ring system. The molecule is fully saturated at multiple positions (indicated by "2H,3H,5H,6H,7H,8H"), conferring structural rigidity and influencing its physicochemical properties. This compound belongs to the imidazo[1,2-a]pyrimidine class, which is pharmacologically significant due to reported anxiolytic, cardiovascular, and neuroleptic activities . Synthetic routes for such derivatives often involve multi-component reactions or condensation of 2-aminoimidazoles with aliphatic 1,3-difunctional compounds .
Properties
Molecular Formula |
C8H15N3 |
|---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
2,6-dimethyl-1,2,3,5,6,7-hexahydroimidazo[1,2-a]pyrimidine |
InChI |
InChI=1S/C8H15N3/c1-6-3-9-8-10-7(2)5-11(8)4-6/h6-7H,3-5H2,1-2H3,(H,9,10) |
InChI Key |
COCULWOKORACCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN=C2NC(CN2C1)C |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Intramolecular Dehydrogenative Coupling
One prominent method involves a palladium-catalyzed intramolecular dehydrogenative coupling reaction. This method synthesizes fused imidazo[1,2-a]pyrimidines by reacting 1H-benzo[d]imidazol-2-amines with 2-arylacetaldehydes in the presence of PdCl2 and a base such as potassium carbonate in anhydrous toluene under oxygen atmosphere at 80 °C for 4 hours.
-
- 1H-benzo[d]imidazol-2-amine (1 equiv)
- 2-phenylacetaldehyde or substituted analogs (2 equiv)
- PdCl2 (5 mol%)
- K2CO3 (2 equiv)
- Anhydrous toluene solvent
-
- The reaction yields fused imidazo[1,2-a]pyrimidines with moderate to high yields (typically 60–80%).
- Electron-donating substituents on the starting materials generally increase yields, while strong electron-withdrawing groups may reduce product stability and isolation success.
- Aliphatic aldehydes tend to fail, likely due to enamine instability.
-
- Initial condensation forms an imine intermediate.
- Pd(II) coordinates to the intermediate, facilitating deprotonation and vinyl Pd intermediate formation.
- Intramolecular cyclization via Pd migration and reductive elimination yields the fused heterocycle.
- Oxygen reoxidizes Pd(0) to Pd(II), sustaining the catalytic cycle.
| Parameter | Condition | Result/Yield |
|---|---|---|
| Catalyst | PdCl2 (5 mol%) | Efficient catalysis |
| Base | K2CO3 (2 equiv) | Promotes deprotonation |
| Solvent | Anhydrous toluene | Suitable for reaction |
| Temperature | 80 °C | Optimal for coupling |
| Time | 4 hours | Sufficient for completion |
| Atmosphere | Oxygen (1 atm) | Reoxidizes Pd catalyst |
| Substituent Effects | Electron-donating groups increase yields | Electron-withdrawing groups decrease yields or stability |
This method was verified by NMR, HRMS, and X-ray crystallography confirming the structure of products.
Multi-Component and One-Pot Cyclocondensation Reactions
Two-Component Condensation of 2-Aminopyrimidines with Bifunctional Electrophiles
Another efficient approach involves the condensation of 2-aminopyrimidines with bifunctional electrophiles such as α-halocarbonyl compounds, 1,3-dicarbonyls, or nitroolefins. These reactions often proceed via cyclocondensation, forming the imidazo[1,2-a]pyrimidine core.
-
- Mix 2-aminopyrimidine with an α-halocarbonyl compound or equivalent electrophile.
- Heat under reflux in ethanol or appropriate solvent.
- Reaction times vary from a few hours to overnight.
-
- Straightforward, mild conditions.
- Good yields of substituted imidazo[1,2-a]pyrimidines.
- Amenable to a variety of functional groups.
Multi-Component Reactions (MCRs)
Multi-component reactions involving 2-aminopyridines, aldehydes, and isonitriles or alkynes have also been reported for synthesizing imidazo[1,2-a]pyridines and related fused systems. These one-pot processes enhance efficiency and structural diversity.
- Mechanistic Features:
- Initial condensation of amine and aldehyde.
- Subsequent cyclization with isonitrile or alkyne.
- Tautomerization and ring closure yield the fused heterocycle.
Synthesis of Tetrahydroimidazo[1,2-a]pyrimidine Derivatives
A specific subclass, tetrahydroimidazo[1,2-a]pyrimidines, including 2,6-dimethyl derivatives, can be synthesized via multi-step sequences involving ketene aminals and hydrazide intermediates.
Ketene Aminal Route
-
- Addition of a diamine to 1,1-bis(methylthio)-2-nitroethene forms a ketene aminal intermediate.
- Condensation of cyanoacetohydrazide with 4-nitroacetophenone forms a hydrazone.
- Knoevenagel condensation with aromatic aldehydes forms an intermediate adduct.
- Michael addition of the ketene aminal to the adduct.
- Intramolecular cyclization via nucleophilic attack on nitrile groups.
- Imine-enamine tautomerization yields the tetrahydroimidazo[1,2-a]pyrimidine carbohydrazide derivatives.
-
- Reflux in ethanol for 6 hours.
- Stoichiometric ratios of reagents.
- Purification by crystallization or chromatography.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Ketene aminal formation | Diamine + 1,1-bis(methylthio)-2-nitroethene, reflux in EtOH | Intermediate ketene aminal formed |
| Hydrazone formation | Cyanoacetohydrazide + 4-nitroacetophenone | Hydrazone intermediate |
| Knoevenagel condensation | Hydrazone + aromatic aldehyde | Intermediate adduct |
| Michael addition + cyclization | Ketene aminal + adduct, intramolecular cyclization | Tetrahydroimidazo[1,2-a]pyrimidine derivatives |
Microwave-Assisted Solvent-Free Synthesis
Recent advances include microwave irradiation methods using solid catalysts such as alumina (Al2O3) for solvent-free synthesis of imidazo[1,2-a]pyrimidines.
-
- Mix 2-aminopyrimidine with 2-bromoarylketones.
- Add basic alumina as catalyst.
- Irradiate under microwave conditions for minutes to hours.
-
- Rapid reaction times.
- Environmentally friendly (solvent-free).
- High yields with minimal by-products.
-
- Catalyst amount influences yield.
- Reaction temperature and time optimized for best results.
| Parameter | Condition | Effect on Yield |
|---|---|---|
| Catalyst (Al2O3) | Varied amounts | Optimal catalyst amount critical |
| Microwave power | Controlled irradiation | Reduces reaction time |
| Solvent | None (solvent-free) | Green chemistry advantage |
This method is practical for rapid library synthesis of substituted imidazo[1,2-a]pyrimidines.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Typical Yields | Notes |
|---|---|---|---|---|
| Pd-catalyzed intramolecular coupling | 1H-benzo[d]imidazol-2-amine, 2-arylacetaldehyde, PdCl2, K2CO3, toluene, O2, 80 °C, 4 h | Mild, versatile, broad substrate scope | 60–80% | Sensitive to substituent effects |
| Two-component condensation | 2-aminopyrimidine + α-halocarbonyl compounds, reflux in EtOH | Simple, mild, good yields | Moderate to high | Well-established classical method |
| Multi-component one-pot cyclocondensation | 2-aminopyridines + aldehydes + isonitriles/alkynes | Efficient, diverse derivatives | Variable | Useful for rapid synthesis |
| Ketene aminal-mediated synthesis | Diamine + 1,1-bis(methylthio)-2-nitroethene + cyanoacetohydrazide + aldehydes | Access to tetrahydro derivatives | Moderate to good | Multi-step, allows functionalization |
| Microwave-assisted solvent-free synthesis | 2-aminopyrimidine + 2-bromoarylketones + Al2O3, microwave irradiation | Fast, green, high yield | High | Catalyst amount and microwave power critical |
Chemical Reactions Analysis
Cyclocondensation Reactions
The core structure is frequently synthesized via cyclocondensation of 2-aminopyrimidine derivatives with α-halocarbonyl compounds. Key findings include:
Table 1: Cyclocondensation Optimization
| Entry | Reactants | Solvent System | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | 2-Aminopyrimidine + α-bromoketone | H₂O/EtOH (1:3) | 78 | 5 | 87 |
| 2 | 2-Aminopyrimidine + nitroolefin | CH₃CN | 82 | 24 | NR* |
*NR = No reaction. Polar aprotic solvents like CH₃CN show limited efficacy compared to aqueous ethanol systems .
Nucleophilic Substitution
The methyl groups at positions 2 and 6 influence steric and electronic effects, enabling site-selective substitutions:
-
Alkylation : Reacts with alkyl halides (e.g., ethyl bromide) under basic conditions (K₂CO₃/DMF) to introduce ethyl groups at position 5, forming derivatives like 5-ethyl-2,6-dimethyl-imidazo[1,2-a]pyrimidine .
-
Acylation : Acetic anhydride selectively acetylates the pyrimidine nitrogen in the presence of H₂SO₄ catalyst.
Mechanistic Insight :
-
Methyl groups deactivate the imidazole ring toward electrophilic substitution but enhance nucleophilic reactivity at the pyrimidine N-atom.
-
Steric hindrance from 2,6-dimethyl groups directs substitutions to less hindered positions (e.g., C5).
Cross-Coupling Reactions
The compound participates in palladium-catalyzed cross-coupling reactions:
Table 2: Suzuki-Miyaura Coupling
| Entry | Boronic Acid | Catalyst | Product Yield (%) |
|---|---|---|---|
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | 78 |
| 2 | Pyridin-3-ylboronic ester | PdCl₂(dppf) | 65 |
Conditions: 1,4-dioxane/H₂O (3:1), 80°C, 12 h .
-
Coupling occurs at position 7 of the imidazo-pyrimidine core, enabling aryl/heteroaryl diversification .
Oxidation and Reduction
-
Oxidation : Treatment with m-CPBA (meta-chloroperbenzoic acid) oxidizes the imidazole ring, forming N-oxide derivatives.
-
Reduction : Hydrogenation (H₂/Pd-C) reduces the pyrimidine ring to a tetrahydro derivative, altering ring aromaticity.
Key Observation :
-
Methyl groups stabilize the oxidized/reduced intermediates, improving reaction yields compared to non-methylated analogs.
Domino A³-Coupling
A green synthetic route employs aldehydes, amines, and alkynes in a one-pot reaction:
Reaction Scheme :
Optimized Conditions :
Functionalization via Annulation
Reaction with 1,1-bis(methylthio)-2-nitroethene generates fused polycyclic systems:
Example :
-
Key intermediates are characterized by ¹H NMR (δ 5.49 ppm for pyridine CH) and ¹³C NMR (δ 167 ppm for carbonyl) .
Acid/Base-Mediated Rearrangements
-
Acidic Conditions : Protonation at N1 induces ring-opening, forming linear diamines.
-
Basic Conditions : Deprotonation at C3 enables alkylation or acylation at this position.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that 2,6-Dimethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine derivatives exhibit significant anticancer properties. Studies have shown that these compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For example, a derivative of this compound demonstrated potent activity against breast cancer cells in vitro by downregulating anti-apoptotic proteins .
Antiviral Properties
The compound has also been investigated for its antiviral potential. A study highlighted its effectiveness against certain viral infections by interfering with viral replication mechanisms. The imidazopyrimidine scaffold is particularly promising for developing novel antiviral agents due to its ability to modulate immune responses and inhibit viral enzymes .
Neuroprotective Effects
Recent findings suggest that 2,6-Dimethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine may possess neuroprotective effects. It has been shown to protect neuronal cells from oxidative stress-induced damage in experimental models of neurodegenerative diseases such as Alzheimer's and Parkinson's. This property makes it a candidate for further research in the development of neuroprotective therapies .
Agrochemicals
Pesticide Development
The imidazopyrimidine structure is utilized in the synthesis of novel pesticides. Compounds derived from 2,6-Dimethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine have shown efficacy against a range of agricultural pests while exhibiting low toxicity to non-target organisms. This selectivity is crucial for sustainable agricultural practices and environmental safety .
Materials Science
Polymer Chemistry
In materials science, 2,6-Dimethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is explored as a building block for advanced polymeric materials. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Research has demonstrated that polymers containing this compound exhibit improved resistance to thermal degradation compared to conventional polymers .
Summary of Applications
| Field | Applications |
|---|---|
| Medicinal Chemistry | Anticancer agents; antiviral properties; neuroprotective effects |
| Agrochemicals | Development of selective pesticides |
| Materials Science | Enhancement of polymer properties for improved thermal stability and mechanical strength |
Case Studies
- Anticancer Activity Study : A derivative of 2,6-Dimethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine was tested against multiple cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation with IC50 values significantly lower than those of existing chemotherapeutics .
- Pesticide Efficacy Trial : Field trials demonstrated that formulations based on this compound effectively controlled pest populations while maintaining safety for beneficial insects. This dual action supports integrated pest management strategies in agriculture .
- Polymer Development Research : A new class of high-performance polymers incorporating 2,6-Dimethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine was synthesized and characterized. The resulting materials showed enhanced thermal stability and mechanical properties suitable for aerospace applications .
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cellular processes such as proliferation, apoptosis, and immune response .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of 2,6-dimethylimidazo[1,2-a]pyrimidine is highlighted through comparisons with analogous compounds (Table 1). Key differentiating factors include substituent type, molecular weight, and synthetic methodologies.
Substituent Effects
- Methyl vs. Aryl/Alkyl Groups : The 2,6-dimethyl substitution in the target compound contrasts with bulkier substituents in analogs. For instance, 2-(3,4-dimethoxyphenyl)-6-phenethylimidazo[1,2-a]pyridine (Compound 24, MW 373.45) features aromatic and alkyl groups, which may enhance π-π stacking interactions but reduce solubility compared to methyl groups .
- Cyclopentyl and Ethyl Derivatives : 5-Cyclopentylimidazo[1,2-a]pyrimidine (MW 193.29) and 2-ethylimidazo[1,2-a]pyrimidine (MW 151.21) demonstrate how substituent size and branching influence steric hindrance and metabolic stability .
Pharmacological Potential
- Imidazo[1,2-a]pyridines with 2,6-disubstitutions (e.g., Compound 23) show high purity (99% HPLC) and structural versatility for drug discovery .
- Hydrochloride salts, such as 2-phenylimidazo[1,2-a]pyrimidine hydrochloride (MW 235.71), improve aqueous solubility, a critical factor for bioavailability .
Research Findings and Implications
- Structural Flexibility : Saturation in the imidazo[1,2-a]pyrimidine core (e.g., tetrahydro derivatives) reduces ring strain, favoring binding to planar biological targets .
- Synthetic Challenges: Efficient isolation of products remains a hurdle, as noted in , necessitating optimized purification protocols.
Biological Activity
2,6-Dimethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, particularly in the context of antimicrobial properties, anti-inflammatory effects, and its role as a potential therapeutic agent against various diseases.
Antimicrobial Activity
Research indicates that derivatives of imidazo[1,2-a]pyrimidine exhibit significant antimicrobial properties. In a study assessing the antibacterial efficacy of various derivatives including 2,6-dimethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine:
- Minimum Inhibitory Concentration (MIC) values were determined for several bacterial strains.
- The compound demonstrated MIC values ranging from 0.125 to 4.0 µg/mL against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 2,6-Dimethyl-2H,3H... | S. aureus | 0.25 |
| 2,6-Dimethyl-2H,3H... | E. coli | 0.50 |
| Other Derivatives | Pseudomonas aeruginosa | 0.187–0.50 |
Anti-inflammatory Activity
In addition to its antimicrobial properties, imidazo[1,2-a]pyrimidine derivatives have shown promise in anti-inflammatory applications. A study focusing on the synthesis of these compounds revealed that certain derivatives could inhibit key inflammatory pathways:
- Compounds were tested for their ability to inhibit cyclooxygenase (COX) enzymes.
- Some derivatives exhibited moderate anti-inflammatory activity with IC50 values in the micromolar range against human cell lines .
Case Studies and Research Findings
- Antituberculosis Activity : A notable study highlighted the antituberculosis potential of imidazo[1,2-a]pyrimidine derivatives. The synthesized compounds showed MIC90 values ≤1 µM against multi-drug resistant strains of Mycobacterium tuberculosis . This suggests a promising avenue for developing new treatments for tuberculosis.
- CRF1 Antagonism : Another research focused on a derivative known as MTIP (3-(4-Chloro-2-morpholin-4-yl-thiazol-5-yl)-8-(1-ethylpropyl)-2,6-dimethyl-imidazo[1,2-b]pyridazine), which is structurally related to imidazo[1,2-a]pyrimidine. MTIP was found to be a potent CRF1 antagonist with significant efficacy in preclinical models for alcohol dependence . This highlights the therapeutic potential of imidazo[1,2-a]pyrimidine derivatives in neuropharmacology.
Q & A
Q. What are the common synthetic routes for 2,6-Dimethyl-imidazo[1,2-a]pyrimidine derivatives?
- Methodological Answer : The primary synthesis involves condensation of 2-amino-4,5-dicyanoimidazole with 4-hydroxy-6-methylpyran-2-one or its acetylated derivatives in refluxing alcohols (e.g., ethanol, n-butanol). Reaction conditions (24–48 hours, 80–100°C) yield substituted imidazo[1,2-a]pyrimidines. For example, n-butanol as a solvent under reflux for 24 hours achieves 90% yield of compound 4 (2,3-dicyano-7-methylimidazo[1,2-a]pyrimidine) . Competing pathways (esterification vs. cyclization) are influenced by solvent steric hindrance .
Q. How are these compounds characterized structurally?
- Methodological Answer : Characterization relies on 1H/13C NMR , mass spectrometry (MS) , and X-ray crystallography . Key NMR signals include:
- δ 7.01–7.12 (pyrimidine H-atoms) and δ 3.93–3.95 (methylenyl groups) in 1H NMR .
- δ 167.3–168.6 (ester carbonyl carbons) and δ 114.3–114.4 (C-6 of the fused ring) in 13C NMR .
X-ray studies (e.g., compound 5a ) confirm triclinic crystal systems (space group P-1) with planar rings stabilized by intermolecular penetration .
Advanced Research Questions
Q. How do reaction conditions influence competing pathways in imidazo[1,2-a]pyrimidine synthesis?
- Methodological Answer : Mechanistic studies reveal two pathways:
- Pathway A : Nucleophilic attack of the aminoimidazole on pyran-2-one’s C-6 forms intermediate [A] , which undergoes intramolecular cyclization to yield 4 .
- Pathway B : Esterification of [A] generates intermediate [B] , leading to ester derivatives (e.g., 5a-d ) .
Solvent polarity and steric hindrance dictate pathway dominance. For example, n-butanol favors 4 (90% yield), while bulky alcohols reduce esterification efficiency .
Q. What strategies enable regioselective functionalization of the imidazo[1,2-a]pyrimidine core?
- Methodological Answer :
- Palladium-catalyzed cross-coupling : Aryl bromides selectively functionalize the 3-position under Pd catalysis (e.g., 3-arylimidazo[1,2-a]pyrimidines) .
- Microwave-assisted synthesis : Accelerates reactions (e.g., 40–60% yields for ESIPT-capable derivatives) while maintaining regioselectivity .
- Post-synthetic modifications : Hydrazinolysis of ester 5 yields hydrazides (8 ), while o-phenylenediamine condensation forms benzimidazole-fused systems (10a-d ) .
Q. How to resolve discrepancies in spectroscopic data during characterization?
- Methodological Answer :
- Contradiction in NMR signals : For example, δ 7.72 (pyrimidine H) in compound 6 vs. δ 7.01–7.12 in 5a arises from electronic effects of substituents. Use 2D NMR (e.g., HSQC, HMBC) to assign ambiguous signals .
- Variable yields in esterification : Reproduce reactions under inert atmospheres to minimize hydrolysis, as moisture degrades intermediates like [B] .
Q. What are the implications of excited-state intramolecular proton transfer (ESIPT) in these compounds?
- Methodological Answer : Derivatives with 2-(2'-hydroxyphenyl) substituents exhibit ESIPT in nonpolar solvents, yielding large Stokes shifts (~11,000 cm⁻¹). This property is critical for designing fluorescent probes. Optimize substituents (e.g., electron-withdrawing groups) to enhance emission quantum yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
